molecular formula C11H12F3NO B6166529 (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol CAS No. 1567666-71-0

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No. B6166529
CAS RN: 1567666-71-0
M. Wt: 231.2
InChI Key:
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Description

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol, also known as (3R)-1-(4-trifluoromethylphenyl)pyrrolidin-3-ol, is an organic compound with a wide range of applications, particularly in scientific research. It is a colorless liquid with a melting point of −51.2 °C and a boiling point of 131.6 °C. It is a chiral compound and has a molecular formula of C10H12F3NO. It is a derivative of pyrrolidin-3-ol and is commonly used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol acts as a nucleophile in reactions, meaning that it can react with electrophiles to form a new bond. It is also capable of acting as an acid catalyst, meaning that it can catalyze the formation of new bonds between two molecules.
Biochemical and Physiological Effects
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol has not been tested in humans, so its biochemical and physiological effects are unknown. In vitro studies have shown that it has low toxicity, with an LD50 of >5000 mg/kg in rats.

Advantages and Limitations for Lab Experiments

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a useful reagent for laboratory experiments due to its low toxicity and its ability to act as a nucleophile and acid catalyst. However, it is not suitable for use in reactions that require a high temperature or pressure, as it has a low boiling point.

Future Directions

As (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a relatively new compound, there are many potential future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research could be conducted into the development of new synthetic methods for its synthesis, as well as the development of new chiral compounds that could be synthesized using this compound as a starting material.

Synthesis Methods

The synthesis of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a multi-step process, beginning with the reaction of 4-trifluoromethylbenzaldehyde and ethyl acetoacetate in the presence of a strong base such as potassium hydroxide. This reaction yields ethyl (3R)-1-(4-trifluoromethylphenyl)pyrrolidin-3-olate, which can then be alkylated with an alkyl halide such as 1-bromopropane to yield (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol.

Scientific Research Applications

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of chiral compounds, such as chiral auxiliaries and chiral ligands, as well as in asymmetric synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethylbenzaldehyde", "proline", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 4-trifluoromethylbenzaldehyde and proline to form (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxaldehyde", "Step 2: Reduction of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxaldehyde with sodium borohydride to form (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid", "Step 3: Conversion of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid to (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol through a series of reactions involving hydrochloric acid, sodium hydroxide, methanol, and water", "Step 4: Isolation of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol from the reaction mixture using ethyl acetate" ] }

CAS RN

1567666-71-0

Molecular Formula

C11H12F3NO

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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